Octadecyl fumarate

概要

説明

Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

作用機序

Target of Action

Octadecyl fumarate is a fatty acid ester

Biochemical Pathways

For instance, pharmacological inhibition or genetic ablation of fumarate hydratase (FH) led to increased fumarate levels and downstream suppression of mitochondrial respiration . This suggests that fumarate and its derivatives could potentially influence key metabolic pathways.

Result of Action

For instance, increased fumarate can directly succinate ZAP70 at C96 and C102 and abrogate its activity in infiltrating CD8+T cells, resulting in suppressed CD8+T cell activation and anti-tumor immune responses .

生化学分析

Biochemical Properties

These compounds often participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds, such as fumarate, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds such as dimethyl fumarate have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds such as fumarate are known to play a role in the TCA cycle .

Subcellular Localization

Related compounds such as fumarate have been found to be mainly localized in mitochondria .

生物活性

Octadecyl fumarate (ODF) is a derivative of fumaric acid, known for its amphiphilic properties and potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of drug delivery systems and therapeutic efficacy in various diseases, including cancer and skin disorders.

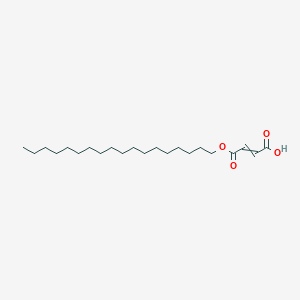

This compound is characterized by its long hydrophobic alkyl chain (C18) attached to a fumarate moiety. This structure imparts unique properties that enhance its solubility and permeability across biological membranes, making it a promising candidate for prodrug formulations.

Antitumor Effects

Research indicates that ODF exhibits significant antitumor activity. In vitro studies have shown that ODF can inhibit the proliferation of various cancer cell lines. For instance, a study reported that ODF reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

Hepatoprotective Properties

ODF has also demonstrated hepatoprotective effects. In animal models, administration of ODF significantly reduced liver damage induced by toxic agents such as thioacetamide and galactosamine. The protective effect is attributed to the modulation of oxidative stress and enhancement of detoxification enzyme activity .

Table 2: Hepatoprotective Effects of this compound

| Treatment Group | % Viability (Thioacetamide) | % Viability (Galactosamine) |

|---|---|---|

| Control | 24.73 ± 1.14 | 50.01 ± 0.11 |

| ODF (100 µg/ml) | 90.01 ± 1.15 | 98.10 ± 1.03 |

| ODF (1000 µg/ml) | 99.10 ± 1.12 | 99.10 ± 1.12 |

The biological activity of ODF is primarily mediated through its conversion into the active fumarate anion upon resorption in the body. This conversion is facilitated by ubiquitous enzymes such as esterases and lipases, which enhance its therapeutic efficacy while minimizing side effects commonly associated with traditional fumaric acid derivatives .

Case Studies

- Psoriasis Treatment : A clinical study evaluated the efficacy of ODF in patients with psoriasis, demonstrating significant improvements in skin lesions and reduction in inflammatory markers after topical application over eight weeks .

- Cancer Therapy : In a preclinical model, ODF was used in combination with standard chemotherapeutic agents, resulting in enhanced tumor regression compared to monotherapy, indicating a potential role as an adjuvant treatment .

科学的研究の応用

Applications in Drug Delivery Systems

ODF has been investigated for its potential in drug delivery systems due to its ability to form stable nanoparticles. The self-assembly of ODF into ordered structures allows for controlled drug release profiles, which is crucial in therapeutic applications.

Case Study: Nanoparticle Formation

A study demonstrated the formation of nanoparticles using ODF that encapsulated hydrophobic drugs, leading to improved solubility and bioavailability. The results indicated that these nanoparticles could effectively deliver drugs in vivo, showcasing the potential of ODF in pharmaceutical formulations.

Photopolymerization and Material Science

One of the most notable characteristics of ODF is its ability to undergo photopolymerization when exposed to light. This property is harnessed in various applications:

- Microfabrication Techniques : ODF can be used as a photoresist material in microfabrication processes, allowing for the creation of intricate patterns on substrates.

- Thin Film Coatings : The ability of ODF to form thin films through Langmuir-Blodgett techniques enables its use in coatings that require specific surface properties .

Data Table: Properties of Photopolymerized ODF

| Property | Value |

|---|---|

| Polymerization Rate | High |

| Film Thickness | Adjustable (nm-µm) |

| Light Sensitivity | UV-responsive |

Applications in Coatings and Lubricants

Due to its fatty acid ester nature, ODF serves as an effective lubricant and stabilizer in various formulations. Its low water solubility makes it suitable for use in environments where moisture resistance is essential.

Case Study: Coatings

Research has shown that ODF-based coatings exhibit enhanced durability and resistance to environmental factors compared to traditional coatings. These properties make them ideal for use in automotive and aerospace industries .

Environmental Applications

ODF's unique properties have also led to exploration in environmental applications, particularly in oil recovery processes. Its ability to modify the viscosity of crude oil can lower the pour point, facilitating easier extraction.

Data Table: Efficacy of ODF as an Additive

| Application | Effectiveness |

|---|---|

| Crude Oil Viscosity Reduction | Significant |

| Pour Point Depression | Enhanced |

特性

CAS番号 |

2424-62-6 |

|---|---|

分子式 |

C22H40O4 |

分子量 |

368.5 g/mol |

IUPAC名 |

4-octadecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24) |

InChIキー |

MHQJUHSHQGQVTM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

melting_point |

93-94°C |

Key on ui other cas no. |

2424-62-6 1741-93-1 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI); (Z)-2-Butenedioic Acid Monooctadecyl Ester; Maleic Acid Monooctadecyl Ester; Maleic Acid Octadecyl Ester; Monooctadecyl Maleate; Monostearyl Maleate; Octadecyl Hydrogen Maleate; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the polymerization of Octadecyl fumarate in Langmuir-Blodgett films?

A1: Langmuir-Blodgett (LB) films offer a controlled platform to assemble molecules into ordered layers, mimicking biological membranes and enabling the study of interfacial phenomena. Investigating the polymerization of this compound within LB films helps understand how structural changes influence film properties like elasticity and order. This knowledge is valuable for applications ranging from sensors and electronics to drug delivery, where controlled film properties are crucial. [, ]

Q2: How does polymerization affect the elastic properties of LB films containing this compound?

A2: Research using Brillouin spectroscopy revealed distinct changes in the elastic properties of LB films upon this compound polymerization. While mixtures of this compound and Octadecyl maleate exhibited a slight increase in elastic constants after polymerization, films composed solely of this compound, especially those with regular or ω- arrangements, became significantly softer. This softening was attributed to the formation of microcracks during polymerization.

Q3: What challenges arise when studying the thermal behavior of this compound in LB films?

A3: A key challenge lies in differentiating between structural disorder and polymerization when this compound LB films are subjected to heat. Both processes can occur simultaneously, complicating the analysis. Researchers employ techniques like grazing incidence reflection and Differential Scanning Calorimetry (DSC) alongside spectroscopic methods (like Infrared spectroscopy) to disentangle these phenomena and understand the interplay between temperature, molecular orientation, and polymerization.

Q4: Can you elaborate on the spectroscopic techniques used to characterize this compound and its behavior in LB films?

A4: Infrared (IR) spectroscopy proves particularly insightful. Changes in IR bandshapes and frequency shifts offer clues about molecular motion within the film, especially prior to phase transitions. Electron Spin Resonance (ESR) spectroscopy helps determine the amount of this compound copolymerized with other molecules, like dotriacontane, by analyzing the slow-motion component of the composite ESR spectra. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。